N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

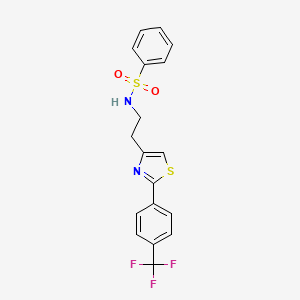

N-(2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a 4-(trifluoromethyl)phenyl group and a benzenesulfonamide moiety.

Properties

IUPAC Name |

N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S2/c19-18(20,21)14-8-6-13(7-9-14)17-23-15(12-26-17)10-11-22-27(24,25)16-4-2-1-3-5-16/h1-9,12,22H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLWLNOERPFAHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may require catalysts such as palladium or copper complexes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C19H15F3N2OS

Molecular Weight: 376.4 g/mol

The compound features a thiazole ring, which is known for its biological activity, and a trifluoromethyl group that enhances lipophilicity, aiding cellular penetration and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide as an anticancer agent. The thiazole moiety is often associated with various anticancer properties:

- Mechanism of Action: The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For example, structural modifications of thiazole derivatives have shown promising results against human lung adenocarcinoma cells, with some compounds demonstrating IC50 values significantly lower than standard chemotherapeutics like cisplatin .

- Case Study: A study involving novel thiazole derivatives indicated that compounds with similar structures to this compound exhibited strong selectivity against cancer cell lines, suggesting a potential pathway for development into effective cancer therapies .

Antimicrobial Properties

The compound also exhibits antimicrobial activity:

- Mechanism: The presence of the thiazole ring contributes to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Research has shown that thiazole derivatives can be effective against various bacterial strains, including resistant ones .

- Case Study: In vitro studies demonstrated that certain thiazole derivatives displayed bactericidal effects against Enterococcus faecalis, indicating potential applications in treating bacterial infections .

Anticonvulsant Activity

Another notable application of this compound is its anticonvulsant properties:

- Mechanism of Action: The compound may act on neurotransmitter systems or ion channels involved in seizure activity. Research indicates that modifications to the thiazole structure can enhance anticonvulsant efficacy .

- Case Study: A related study found that thiazole-integrated compounds exhibited significant anticonvulsant activity, suggesting that this compound could be developed into a therapeutic for epilepsy .

Mechanism of Action

The mechanism of action of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Features:

- Thiazole core : The thiazole ring contributes to aromaticity and hydrogen-bonding interactions, common in bioactive molecules.

- Trifluoromethylphenyl substituent : The electron-withdrawing CF₃ group enhances lipophilicity and resistance to oxidative metabolism.

- Benzenesulfonamide moiety: Sulfonamides are known for their versatility in medicinal chemistry, often interacting with enzymes or receptors via hydrogen bonding.

Comparison with Similar Compounds

The compound is compared to structurally or functionally related sulfonamide and thiazole derivatives. Key parameters include molecular weight, substituents, synthetic yields, and spectral characteristics.

Key Findings:

Structural Variations: Compound 10d (from ) incorporates a urea linker and piperazine ring, enhancing solubility but reducing metabolic stability compared to the target compound’s simpler sulfonamide-thiazole architecture. Compound 2l () uses a TEMPO (2,2,6,6-tetramethylpiperidin-1-yl-oxyl) group, introducing radical-scavenging properties but complicating synthesis (lower yield: 39%). The beta3-adrenoceptor agonist () demonstrates how pyridine and hydroxyethyl groups improve receptor binding (XlogP = 5.3), though its higher molecular weight may limit bioavailability.

Synthetic Efficiency :

- Yields for thiazole-containing sulfonamides vary widely (39–93.4%), influenced by steric hindrance (e.g., TEMPO in 2l) or straightforward cyclization (e.g., 10d).

Pharmacological Implications: The trifluoromethyl group consistently improves lipophilicity across all compounds, critical for membrane permeability. Thiazole rings in these compounds correlate with enhanced aromatic stacking in receptor binding pockets, as seen in beta3-adrenoceptor agonists.

Biological Activity

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a thiazole derivative with significant potential in various biological applications. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a thiazole moiety. Its molecular formula is , and it has a complex arrangement that influences its biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : The thiazole ring is synthesized from 4-(trifluoromethyl)benzaldehyde and thiosemicarbazide.

- Introduction of the Ethyl Group : The ethyl group is introduced via reaction with 2-bromoethylamine.

- Coupling with Benzenesulfonamide : Finally, the compound is formed by coupling the thiazole derivative with benzenesulfonamide.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit potent antimicrobial properties. For instance, studies have shown that related compounds inhibit the growth of antibiotic-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism involves interference with macromolecular synthesis in bacteria, leading to broad-spectrum antibacterial effects.

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer potential. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring significantly enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent in preliminary studies. Its ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is believed to be linked to its lipophilicity due to the trifluoromethyl group, which enhances cellular membrane penetration. Once inside the cells, the compound can interact with specific proteins or enzymes, modulating their activity and leading to various biological effects .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that certain thiazole derivatives effectively disrupt biofilm formation in MRSA strains, outperforming conventional antibiotics like vancomycin .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that derivatives of this compound exhibited IC50 values lower than standard chemotherapeutics against multiple cancer cell lines, indicating strong potential for further development .

- Inflammatory Response Modulation : Experimental models showed that thiazole derivatives could significantly reduce markers of inflammation in vivo, suggesting their utility in treating inflammatory diseases .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide?

Answer:

The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling steps. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of sulfonamide intermediates .

- Temperature control : Maintain 60–80°C during thiazole ring formation to avoid side reactions .

- Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and NMR spectroscopy to confirm purity .

- Purification : Employ column chromatography or recrystallization in ethanol/water mixtures for high-purity final products .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural confirmation : High-resolution mass spectrometry (HRMS) and / NMR to verify the sulfonamide and trifluoromethyl groups .

- Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds .

Basic: How should researchers design initial biological activity screens for this compound?

Answer:

Prioritize assays aligned with structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases via fluorometric assays, given the sulfonamide’s potential as a pharmacophore .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish safety profiles .

Advanced: How can structure-activity relationship (SAR) studies be structured to improve target specificity?

Answer:

- Substituent variation : Synthesize derivatives with modified trifluoromethyl positions (e.g., chloro/methoxy substitutions) and compare bioactivity .

- In vitro profiling : Use radioligand binding assays to assess affinity for receptors (e.g., GABA) and computational docking (AutoDock Vina) to predict binding modes .

- Pharmacokinetic (PK) analysis : Measure logP (octanol-water) and metabolic stability in liver microsomes to guide lead optimization .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

- Orthogonal assays : Replicate results using alternative methods (e.g., switch from fluorescence to luminescence-based detection) .

- Meta-analysis : Aggregate data from independent studies to identify consensus targets, adjusting for variables like cell line heterogeneity or assay pH .

- Crystallography : Solve co-crystal structures of the compound with targets (e.g., COX-2) to validate mechanistic hypotheses .

Advanced: What computational approaches are effective for predicting biological targets?

Answer:

- Molecular docking : Use Schrödinger Suite or MOE to screen against protein databases (PDB), prioritizing targets with high Glide scores for the sulfonamide moiety .

- Machine learning : Train models on ChEMBL bioactivity data to predict off-target interactions (e.g., cytochrome P450 isoforms) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Advanced: How to determine the compound’s mechanism of action when interacting with enzymes?

Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) for enzyme complexes .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Kinase profiling : Use a panel of 100+ kinases (Eurofins) to identify selectivity patterns and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.